molecular formula C21H18Cl2N2O3S B2804512 N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide CAS No. 337922-11-9

N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide

Cat. No.: B2804512
CAS No.: 337922-11-9
M. Wt: 449.35
InChI Key: KPOKUFQBYAJMTN-UHFFFAOYSA-N
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Description

N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-substituted phenyl ring, and a sulfonyl group attached to an anilinoacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the anilinoacetamide backbone: This step involves the reaction of 4-chloroaniline with chloroacetic acid under basic conditions to form 4-chloroanilinoacetic acid.

    Sulfonylation: The 4-chloroanilinoacetic acid is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.

    Benzylation: Finally, the benzyl group is introduced by reacting the intermediate with benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilinoacetamide derivatives.

Scientific Research Applications

N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-{4-chlorophenylsulfonyl}anilinoacetamide: Similar structure but lacks the additional chloro group.

    N-benzyl-2-{4-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide: Similar structure with methyl groups instead of chloro groups.

Uniqueness

N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide is unique due to the presence of multiple chloro groups and a sulfonyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c22-17-6-10-19(11-7-17)25(29(27,28)20-12-8-18(23)9-13-20)15-21(26)24-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOKUFQBYAJMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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